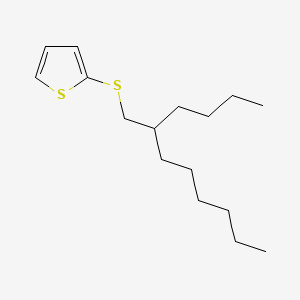
2-((2-Butyloctyl)thio)thiophene
Overview
Description
2-((2-Butyloctyl)thio)thiophene is a useful research compound. Its molecular formula is C16H28S2 and its molecular weight is 284.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-((2-Butyloctyl)thio)thiophene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((2-Butyloctyl)thio)thiophene including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Derivatives : It is used in the large-scale synthesis of thieno[3,2-b]thiophene and its derivatives (Fuller, Iddon, & Smith, 1997).
Applications in Electronic Devices : This compound has potential applications in organic field-effect transistors, chemosensors, electrochemical capacitors, and light-emitting displays (LEDs) (Li, Vamvounis, Yu, & Holdcroft, 2001).
Preparation of 2-Arylbenzofurans : It is utilized in a tandem elimination-intramolecular addition-Hiyama cross-coupling reaction to prepare 2-Arylbenzofurans (Liu, Chen, Ji, & Wang, 2012).
Air-Stable Polymeric Azines : It represents a new family of air-stable polymeric azines with complete solubility in common solvents (Amari, Pelizzi, Predieri, Destri, & Porzio, 1995).
Therapeutic Properties : Thiophene and its derivatives, such as 2-((2-Butyloctyl)thio)thiophene, exhibit a wide range of therapeutic properties including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, and anti-cancer activities (Shah & Verma, 2018).
Biological Activities of Esters : Esters of this compound show analgesic, neuroleptic, diuretic, anti-inflammatory, mild antimicrobial, and other biological activities (Salionov, 2015).
Medicine Intermediate : It serves as an important medicine intermediate with potential applications in medicines like thienopyridine, ficlopidine, and clopidogrel (Lin-shi, 2007).
Yield Enhancement in Catalysis : The addition of thiophene to Au/ZnO catalysts enhances the yield of the unsaturated alcohol but-2-en-1-ol, with high selectivities observed (Bailie et al., 2001).
Luminescent Sensory Materials : Thiophene-based metal-organic frameworks can function as efficient luminescent sensory materials for environmental contaminants like Hg(II), Cu(II), Cr(VI), and salicylaldehyde (Zhao et al., 2017).
Diverse Biological Activities : Substituted thiophenes have shown diverse biological activities, including antibacterial, antifungal, antioxidant, and antianxiety properties (Nagaraju et al., 2018).
properties
IUPAC Name |
2-(2-butyloctylsulfanyl)thiophene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28S2/c1-3-5-7-8-11-15(10-6-4-2)14-18-16-12-9-13-17-16/h9,12-13,15H,3-8,10-11,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRQBBVVVANSMQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CCCC)CSC1=CC=CS1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-Butyloctyl)thio)thiophene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



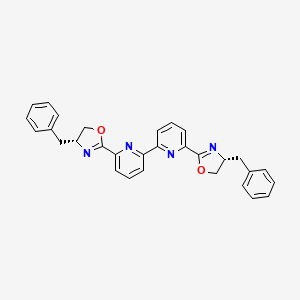
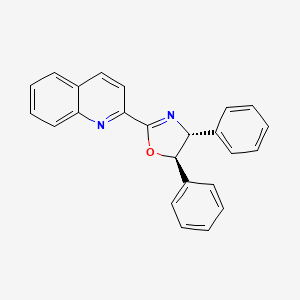
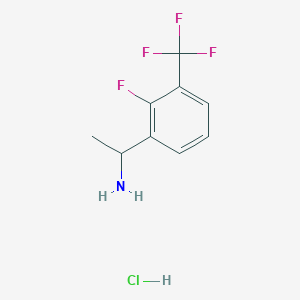
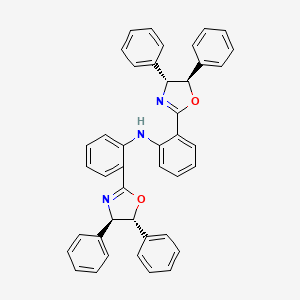

![[(R)-1-adamantyl(carboxy)methyl]azanium;chloride](/img/structure/B8181289.png)
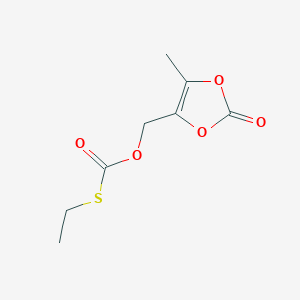
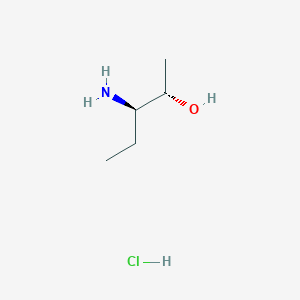
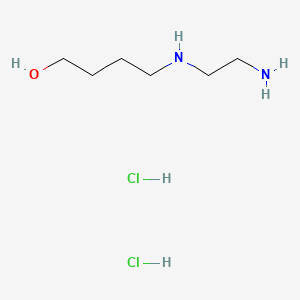


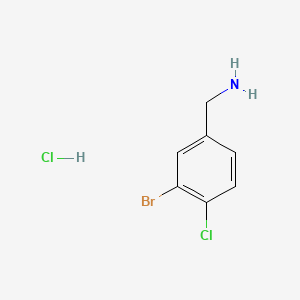
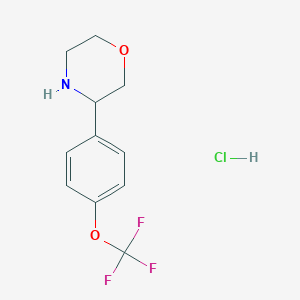
![4,6-Di([1,1'-biphenyl]-3-yl)-2-phenylpyrimidine](/img/structure/B8181363.png)